Edaravone, chemically known as 3-methyl-1-phenyl-2-pyrazolin-5-one, is a potent free radical scavenger. It is primarily recognized for its ability to scavenge hydroxyl radicals and peroxynitrite radicals, which are implicated in oxidative stress-related pathologies. Edaravone has been used clinically for the treatment of amyotrophic lateral sclerosis and has gained attention for its neuroprotective properties due to its antioxidant capabilities . The compound has a molecular formula of C₁₀H₁₀N₂O and an average molecular weight of approximately 174.203 g/mol .
The biological activity of edaravone is largely attributed to its antioxidant properties. It has been shown to inhibit lipid peroxidation and suppress endothelial cell damage induced by lipid peroxides . Furthermore, edaravone may possess anti-inflammatory effects, as it inhibits neutrophil activation and reduces the expression of inducible nitric oxide synthase and neuronal nitric oxide synthase in animal models . Its unique mechanism allows it to offer neuroprotection in conditions associated with oxidative stress, such as cerebral ischemia.
The detailed steps can vary based on laboratory protocols but generally follow this framework.
Edaravone is primarily used in medical settings for its neuroprotective effects. Its applications include:
Research indicates that edaravone interacts with various biological systems, particularly concerning its antioxidant activity. Studies show that it effectively scavenges reactive oxygen species, reducing oxidative stress markers in cellular models . Additionally, edaravone's interactions with other compounds have been explored; for instance, it has been noted that while it does not significantly affect superoxide production directly, it can modulate other pathways related to oxidative damage .
Several compounds share structural or functional similarities with edaravone. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Hydroxy-2-methyl-3-(phenyl) propan-1-one | Ketone derivative | Exhibits similar radical scavenging properties but different reactivity profiles. |
Trolox | Water-soluble vitamin E analog | Strong antioxidant properties but less specific for peroxynitrite compared to edaravone. |
N-acetylcysteine | Amino acid derivative | Known for its mucolytic properties and cysteine donor capabilities; broader applications beyond radical scavenging. |
Edaravone stands out due to its specific action against hydroxyl and peroxynitrite radicals, making it particularly effective in neuroprotective applications.
Spectrophotometric methods represent fundamental analytical approaches for edaravone quantification, offering advantages including simplicity, cost-effectiveness, and rapid analysis capabilities. These techniques exploit the ultraviolet-visible absorption characteristics of edaravone for quantitative determination.
Ultraviolet-visible absorption spectroscopy serves as a primary analytical technique for edaravone quantification, utilizing the compound's characteristic absorption properties in the UV region. The fundamental approach involves measuring absorbance at specific wavelengths corresponding to edaravone's maximum absorption [1] [2] [3].
Edaravone exhibits characteristic absorption maxima in the wavelength range of 240-245 nanometers, with most analytical methods utilizing detection at 243 nanometers [2] [3] [4]. The compound demonstrates excellent linearity in the concentration range of 2-14 micrograms per milliliter, with correlation coefficients exceeding 0.999 [3]. The spectrophotometric determination relies on the pyrazolone ring system of edaravone, which provides distinctive chromophoric properties enabling selective quantification [2].
Method development considerations include solvent selection, with methanol frequently employed as the dissolution medium due to edaravone's favorable solubility characteristics [2]. The analytical wavelength selection requires careful optimization to ensure maximum sensitivity while minimizing interference from degradation products or excipients. Validation studies demonstrate acceptable precision and accuracy parameters, with relative standard deviations typically below 2 percent for intra-day precision [2].
Temperature control during analysis proves critical, as edaravone exhibits thermal instability that can affect spectrophotometric measurements. Sample preparation protocols typically involve dissolution in methanol followed by appropriate dilution with the same solvent to achieve concentrations within the linear range [4]. The method demonstrates suitability for routine quality control analysis of bulk pharmaceutical material and finished dosage forms.
Derivative spectroscopy techniques provide enhanced selectivity and resolution capabilities for edaravone analysis, particularly when dealing with combination formulations or samples containing potential interfering substances. These methods utilize mathematical transformation of conventional absorption spectra to improve analytical specificity [5] [6] [7].
First-order derivative spectroscopy has been extensively developed for simultaneous estimation of edaravone with other pharmaceutical compounds [5] [6]. The technique involves measurement of the first derivative of absorbance with respect to wavelength (dA/dλ), enabling determination of edaravone at specific zero-crossing points where interfering compounds exhibit minimal contribution [5].
For edaravone analysis in combination with citicoline sodium, the zero-crossing method utilizes measurement at 271.20 nanometers for edaravone quantification [5] [7]. The method demonstrates excellent linearity over the range of 1-6 micrograms per milliliter with correlation coefficients exceeding 0.999 [5]. Limit of detection and quantification values of 0.032 and 0.098 micrograms per milliliter respectively demonstrate the method's sensitivity [5].
Alternative derivative approaches include ratio derivative spectroscopy, which enables simultaneous determination through measurement at different wavelengths. For edaravone-citicoline combinations, ratio derivative measurements at 258.40 nanometers provide selective edaravone quantification [1]. The technique demonstrates correlation coefficients of 0.999 and recovery studies exceeding 99 percent, confirming method accuracy [1].
When combined with argatroban, first derivative spectroscopy utilizes zero-crossing at 280.47 nanometers for edaravone determination [6]. The method shows linearity over 10-35 micrograms per milliliter with correlation coefficients greater than 0.998 [6]. Limit of detection and quantification values of 1.59 and 4.83 micrograms per milliliter respectively indicate adequate sensitivity for pharmaceutical analysis [6].
Derivative spectroscopy approaches require careful optimization of instrumental parameters including scan speed, spectral bandwidth, and derivative order to achieve optimal analytical performance. The mathematical transformation inherently amplifies noise, necessitating signal averaging and appropriate smoothing algorithms to maintain acceptable signal-to-noise ratios.
Chromatographic techniques represent the most widely employed analytical approaches for edaravone quantification, offering superior selectivity, sensitivity, and capability for separation from degradation products and related impurities. High-performance liquid chromatography and high-performance thin-layer chromatography constitute the primary chromatographic methodologies utilized for edaravone analysis.
High-performance liquid chromatography method development for edaravone requires careful consideration of stationary phase chemistry, mobile phase composition, and detection parameters to achieve optimal separation and quantification performance. Various stationary phases have been successfully employed for edaravone analysis, each offering distinct selectivity characteristics [1] [8] [9] [10].
Octadecylsilyl (C18) stationary phases represent the most frequently utilized columns for edaravone analysis due to their versatility and robust performance [1] [8] [9] [10]. The Hypersil C18 column has been extensively validated for edaravone determination in biological matrices including human plasma and serum [1]. Mobile phase optimization typically involves phosphate buffer systems adjusted to pH 8.2 combined with methanol in 50:50 volume ratios [1]. Detection wavelengths of 240 nanometers provide optimal sensitivity while minimizing interference from biological matrix components.
Alternative C18 phases including Phenomenex Luna C18 columns demonstrate excellent performance for simultaneous analysis of edaravone with other pharmaceutical compounds [1]. Acetonitrile-water mobile phases in 70:30 ratios enable effective separation with detection at 244 nanometers [1]. The Inertsil WP300 C18 column, specified in Japanese Pharmacopoeia methods, utilizes methanol and 0.1 percent acetic acid mobile phases with detection at 240 nanometers [9].
For specialized applications requiring enhanced selectivity, alternative stationary phase chemistries provide valuable analytical options. Diamonsil C18 columns with ammonium acetate-acetonitrile mobile phases enable determination of phenylhydrazine residues in edaravone formulations [1]. The methodology utilizes detection at 233 nanometers and demonstrates capability for trace impurity analysis.
Cyano and phenyl-bonded stationary phases offer alternative selectivity mechanisms for challenging separation problems [11] [12]. These phases provide enhanced π-π interactions with aromatic compounds, potentially improving resolution of edaravone from structurally related impurities. Biphenyl stationary phases demonstrate particular utility for positional isomer separations and can provide complementary selectivity to conventional C18 phases [11].
Method development considerations include optimization of gradient elution profiles for complex sample matrices. Linear gradient systems utilizing water-acetonitrile or water-methanol mobile phases with formic acid modifiers enable effective separation of edaravone from degradation products [10]. Temperature control proves critical, with column temperatures typically maintained at 30-40 degrees Celsius to ensure reproducible retention times and peak shapes [9].
System suitability requirements include theoretical plate counts exceeding 2000 and tailing factors below 1.4 to ensure adequate separation efficiency [9]. Resolution criteria require baseline separation between edaravone and closest eluting impurities with resolution values greater than 1.5 [10]. Validation parameters demonstrate excellent linearity over concentration ranges from 6.8 to 68.6 micrograms per milliliter with correlation coefficients exceeding 0.999 [10].
High-performance thin-layer chromatography provides a valuable alternative to conventional HPLC for edaravone analysis, offering advantages including reduced solvent consumption, parallel sample processing capability, and cost-effective operation [2] [13] [14]. HPTLC method development requires systematic optimization of stationary phase, mobile phase, and detection parameters to achieve validated analytical performance.
Stationary phase selection typically involves silica gel 60 F254 plates, which provide appropriate retention characteristics for edaravone analysis [13] [14]. Alternative reversed-phase materials including RP-18 plates enable analysis of polar sample matrices and provide different selectivity profiles [1]. Plate conditioning and activation procedures require standardization to ensure reproducible analytical performance.
Mobile phase development for HPTLC follows systematic optimization approaches examining various solvent combinations and ratios [13] [14]. For edaravone analysis, toluene-methanol systems in 6:4 volume ratios provide effective separation with retention factor values of approximately 0.66 [13]. Alternative mobile phase systems include n-hexane-ethyl acetate combinations in 7:3 ratios, yielding retention factors of 0.4 for stability-indicating applications [2] [14].
Detection methodologies for HPTLC analysis utilize densitometric measurement at optimized wavelengths [2] [13] [14]. Ultraviolet detection at 254 nanometers enables quantification with good sensitivity and selectivity [13]. For enhanced sensitivity, detection at 245 nanometers provides improved analytical performance for trace level analysis [2]. Three-dimensional overlay spectral analysis confirms peak purity and identity [2].
Validation protocols for HPTLC methods follow International Conference on Harmonization guidelines encompassing linearity, accuracy, precision, specificity, and robustness parameters [13] [14]. Linearity studies demonstrate excellent correlation over ranges from 200-600 nanograms per spot with correlation coefficients of 0.9995 [13]. For stability-indicating applications, linearity extends to 100-1400 nanograms per band with correlation coefficients of 0.9958 [2].
Accuracy assessment through recovery studies demonstrates values ranging from 98.5 to 100.9 percent across multiple concentration levels [2] [13]. Precision evaluation includes intra-day and inter-day studies with relative standard deviations below 2 percent for acceptable analytical performance [13]. Specificity studies confirm complete separation of edaravone from degradation products and excipients under stress conditions [14].
Limit of detection and quantification values demonstrate adequate sensitivity for pharmaceutical analysis, with detection limits of 0.039 micrograms per milliliter and quantification limits of 0.12 micrograms per milliliter [2]. Robustness evaluation examines the effects of minor variations in chamber saturation time, mobile phase composition, and detection wavelength on analytical performance [2].
Quality by Design approaches enable systematic HPTLC method development through risk assessment and experimental design methodologies [14]. Plackett-Burman screening designs identify critical method parameters, while response surface methodology optimizes separation conditions. The approach ensures robust analytical performance across the defined method space.
Mass spectrometry coupled with liquid chromatography represents the most sensitive and specific analytical approach for edaravone quantification, particularly in biological matrices and complex sample types. The technique provides unambiguous identification through molecular mass information and characteristic fragmentation patterns while enabling quantification at nanogram concentration levels [15] [16] [17] [18] [19].
Electrospray ionization serves as the primary ionization technique for edaravone mass spectrometric analysis, operating in both positive and negative ion modes depending on analytical requirements [15] [16] [18] [19]. Positive ion mode typically utilizes protonated molecular ions [M+H]+ at mass-to-charge ratio 175.1, while negative ion mode employs deprotonated species [M-H]- at 173.1 [18] [19]. The choice of ionization mode depends on matrix effects, sensitivity requirements, and specificity considerations.
Tandem mass spectrometry utilizing multiple reaction monitoring provides enhanced selectivity and sensitivity for quantitative analysis [15] [16] [17] [18] [19]. Characteristic fragmentation patterns for edaravone include transitions from protonated molecular ions to product ions at mass-to-charge ratios 133.0, 92.2, and 77.1 [15] [18] [19]. The most abundant transition 175.1 → 133.0 in positive mode and 173.1 → 92.2 in negative mode serve as quantification channels for analytical methods [18] [19].
Chromatographic separation prior to mass spectrometric detection utilizes various column chemistries optimized for edaravone retention and peak shape [15] [16] [18] [19]. Ultimate XB-C8 columns (2.1 × 50 mm, 3.0 micrometers) provide effective separation for plasma analysis with detection limits of 10 nanograms per milliliter [15]. Agilent Eclipse Plus C18 columns (100 × 2.1 mm, 3.5 micrometers) enable tissue distribution studies with quantification ranges from 2-2000 nanograms per milliliter [16].
For specialized applications requiring enhanced polar compound retention, hydrophilic interaction liquid chromatography columns including Waters Atlantis HILIC Silica (150 × 2.1 mm, 3 micrometers) provide alternative selectivity mechanisms [18]. These phases utilize acetonitrile-rich mobile phases with ammonium formate and formic acid modifiers for optimal edaravone elution characteristics.
Mobile phase optimization considers both chromatographic separation and mass spectrometric ionization efficiency [15] [16] [18] [19]. Formic acid modifiers in concentrations from 0.02 to 0.1 percent enhance ionization while maintaining chromatographic performance [16] [19]. Ammonium formate additions at 5-10 millimolar concentrations improve peak shape and sensitivity for certain applications [16] [18].
Internal standard selection requires compounds with similar physicochemical properties and extraction behavior to edaravone while exhibiting distinct mass spectrometric characteristics [15] [16] [18] [19]. 3-methyl-1-p-tolyl-5-pyrazolone serves as an effective internal standard with mass transition 189.2 → 147.0 for positive ion mode analysis [15] [17]. Phenacetin provides an alternative internal standard option with transition 180.2 → 110.0 [19].
Sample preparation methodologies for biological matrices typically employ protein precipitation using acetonitrile or methanol-acetonitrile mixtures [16] [19]. For enhanced stability, sodium metabisulfite addition to collection tubes prevents oxidative degradation during sample processing [19]. Extraction recoveries typically exceed 85 percent across the analytical range with matrix effects below 15 percent [16].
Validation parameters for mass spectrometric methods demonstrate exceptional analytical performance with lower limits of quantification ranging from 2-10 nanograms per milliliter depending on matrix complexity [15] [16] [19]. Linear ranges extend from the lower limit of quantification to 1000-2000 nanograms per milliliter with correlation coefficients exceeding 0.99 [15] [16]. Precision studies show relative standard deviations below 10 percent for both intra-day and inter-day measurements [16] [19].
Stability-indicating analytical methods represent critical tools for edaravone analysis due to the compound's susceptibility to hydrolytic, oxidative, and photolytic degradation. These methods must demonstrate capability to separate and quantify edaravone in the presence of all potential degradation products formed under stress conditions [20] [21] [22] [23] [14].
Stress testing protocols follow International Conference on Harmonization guidelines encompassing acidic, basic, neutral, oxidative, photolytic, and thermal degradation conditions [22] [23] [14]. Edaravone demonstrates pH-dependent degradation behavior with rate constants varying from 0.00983 minutes⁻¹ under acidic conditions (pH 2) to 0.0201 minutes⁻¹ under basic conditions (pH 10) [20]. The compound exhibits relative stability in its unionized form at low pH but undergoes rapid degradation in neutral to alkaline environments where ionization occurs [20].
Hydrolytic degradation studies reveal that edaravone undergoes almost complete decomposition within 60 minutes at pH 7, presenting significant challenges for oral formulation development [20]. The degradation mechanism involves nucleophilic attack by hydroxide ions leading to pyrazoline ring opening and formation of multiple degradation products [20]. Basic conditions accelerate degradation due to increased anion formation at pH values above the compound's pKa of approximately 7 [20].
Oxidative stress testing utilizing 3 percent hydrogen peroxide demonstrates degradation rate constants of 0.00924 minutes⁻¹, similar to acidic hydrolytic conditions [20]. The mechanism involves electron transfer processes leading to peroxyl radical formation and subsequent oxidative degradation to dione products [20]. Antioxidant addition, particularly sodium metabisulfite, provides effective stabilization for oxidatively labile formulations [21].
Photolytic degradation under ultraviolet light exposure results in extensive decomposition with formation of multiple photoproducts [14]. The degradation pathway involves excitation of the chromophoric pyrazoline system leading to ring cleavage and rearrangement reactions. Light protection strategies prove essential for maintaining edaravone stability in pharmaceutical formulations.
Thermal degradation studies under dry heat conditions demonstrate significant decomposition with formation of thermally induced degradation products [14]. The process involves thermal ring opening and subsequent condensation reactions yielding complex degradation mixtures. Temperature control during manufacturing and storage proves critical for maintaining product stability.
Analytical method development for stability-indicating assays requires separation of edaravone from all potential degradation products with baseline resolution [22] [23] [14]. Quality by Design approaches utilize experimental design methodologies including Plackett-Burman screening and central composite designs to optimize separation conditions [22]. Critical method parameters include mobile phase pH, organic modifier concentration, gradient profile, and column temperature.
High-performance liquid chromatography methods typically employ C18 stationary phases with acidified mobile phases to suppress ionization and improve peak shapes [22] [23]. Gradient elution profiles using acetonitrile-water systems with formic acid modifiers enable separation of edaravone from degradation products across the pH stability range. Detection wavelengths of 243-244 nanometers provide optimal sensitivity while maintaining specificity for degradation product monitoring.
Thin-layer chromatography approaches offer cost-effective alternatives for stability-indicating analysis [14]. Silica gel stationary phases with petroleum ether-ethyl acetate-glacial acetic acid mobile systems provide effective separation of edaravone from stress degradation products. Densitometric detection at 244 nanometers enables quantification with validation parameters meeting pharmaceutical requirements.
Forced degradation kinetic studies enable determination of degradation rate constants and half-life values under various stress conditions [20] [14]. First-order kinetic models typically describe edaravone degradation behavior, enabling prediction of stability under storage conditions. The kinetic data supports formulation development and shelf-life determination for pharmaceutical products.
Stabilization strategies for improving edaravone stability include solid dispersion formation with hydrophilic polymers such as Kollidon VA64 [20]. The polymer provides molecular-level dispersion and hydrogen bonding interactions that reduce degradation rates across all pH conditions. Rate constant reductions of 60-85 percent demonstrate the effectiveness of this stabilization approach [20].
Irritant